molecular formula C16H20ClNO B12003871 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride CAS No. 93026-69-8

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride

Katalognummer: B12003871
CAS-Nummer: 93026-69-8
Molekulargewicht: 277.79 g/mol
InChI-Schlüssel: LSEQJOVIBIQKOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a dimethylamino group attached to a diphenylethanol backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as diphenylacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N,N-dimethylpropylamine hydrochloride
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

93026-69-8

Molekularformel

C16H20ClNO

Molekulargewicht

277.79 g/mol

IUPAC-Name

2-(dimethylamino)-1,1-diphenylethanol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-17(2)13-16(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-12,18H,13H2,1-2H3;1H

InChI-Schlüssel

LSEQJOVIBIQKOZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.